molecular formula C10H15ClN2O2S B13176228 N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide

Cat. No.: B13176228
M. Wt: 262.76 g/mol
InChI Key: BULYOBGMMWENAN-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

N-(3-amino-4-chlorophenyl)butane-1-sulfonamide

InChI

InChI=1S/C10H15ClN2O2S/c1-2-3-6-16(14,15)13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3

InChI Key

BULYOBGMMWENAN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

Reaction Scheme

$$
\text{3-amino-4-chlorobenzene} + \text{butane-1-sulfonyl chloride} \rightarrow \text{this compound}
$$

Detailed Preparation Methods

Materials and Reagents

  • 3-Amino-4-chlorobenzene (starting amine)
  • Butane-1-sulfonyl chloride (sulfonylating agent)
  • Base (e.g., triethylamine or pyridine) to neutralize HCl formed
  • Solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
  • Cooling bath (ice bath) to control exothermic reaction

Experimental Procedure

  • Dissolution and Cooling : Dissolve 3-amino-4-chlorobenzene in anhydrous solvent under inert atmosphere and cool to 0–5 °C.
  • Base Addition : Add a stoichiometric amount of base (e.g., triethylamine) to the solution to scavenge hydrochloric acid formed during the reaction.
  • Sulfonyl Chloride Addition : Slowly add butane-1-sulfonyl chloride dropwise to the stirred amine solution, maintaining the temperature to avoid side reactions.
  • Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Work-up : After completion, quench the reaction with water, extract the product into an organic solvent, wash with aqueous acid and base to remove impurities.
  • Purification : Purify the crude product by recrystallization (e.g., from ethyl acetate and n-hexane) or column chromatography.
  • Drying : Dry the purified compound under vacuum.

Reaction Conditions Summary Table

Step Conditions Notes
Solvent Dichloromethane, THF, or acetonitrile Anhydrous
Temperature 0–5 °C during addition, then room temp Controls exothermic reaction
Base Triethylamine or pyridine Neutralizes HCl
Molar Ratio (Amine:Sulfonyl chloride) 1:1 to 1:1.1 Slight excess sulfonyl chloride may improve yield
Reaction Time 2–6 hours Monitored by TLC/HPLC
Purification Recrystallization or column chromatography To achieve high purity

Analytical and Purification Techniques

Research Findings and Optimization

  • The nucleophilic substitution approach provides high yields (typically >85%) when reaction parameters such as temperature, solvent, and base are optimized.
  • The use of anhydrous conditions and inert atmosphere minimizes side reactions and hydrolysis of sulfonyl chloride.
  • Recrystallization solvents affect the purity and yield; ethyl acetate/n-hexane mixtures are commonly effective.
  • Analytical data consistently show the presence of characteristic sulfonamide peaks in IR (~1325 and 1160 cm$$^{-1}$$) and NMR signals corresponding to aromatic and aliphatic protons.

Summary Table of Preparation Methods

Method Aspect Description Reference/Notes
Reaction Type Nucleophilic substitution of amine on sulfonyl chloride ,
Key Reagents 3-Amino-4-chlorobenzene, butane-1-sulfonyl chloride
Solvents Dichloromethane, THF, acetonitrile ,
Base Triethylamine or pyridine ,
Temperature 0–5 °C during addition, room temperature thereafter
Purification Recrystallization or column chromatography ,
Yield Typically >85% General literature consensus
Analytical Techniques TLC, NMR, MS, IR, melting point ,,

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₀H₁₅ClN₂O₂S (base compound); hydrochloride form: C₁₀H₁₆Cl₂N₂O₂S .
  • SMILES : CCC(C=O)(=O)NC₁=CC(=C(C=C₁)Cl)N .
  • Key Features: The compound consists of a butane-1-sulfonamide chain linked to a 3-amino-4-chlorophenyl group. The amino (-NH₂) and chloro (-Cl) substituents on the aromatic ring contribute to its electronic and steric properties, while the butane chain modulates lipophilicity .

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table highlights key differences between N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
This compound C₁₀H₁₅ClN₂O₂S -NH₂, -Cl, butane chain 286.76 g/mol Intermediate for indoline synthesis; moderate lipophilicity .
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₂H₁₁BrClN₂O₃S -NH₂, -Cl, -Br, -OCH₃ 394.69 g/mol Bromo and methoxy groups enhance steric bulk; potential for halogen bonding .
N-(3-Amino-4-chlorophenyl)hexadecane-1-sulfonamide C₂₂H₃₈ClN₂O₂S -NH₂, -Cl, hexadecane chain 455.06 g/mol Long alkyl chain increases lipophilicity; may impact membrane permeability .
3-Amino-N-(3-bromophenyl)-4-chlorobenzene-1-sulfonamide C₁₂H₁₀BrClN₂O₂S -NH₂, -Cl, -Br 361.64 g/mol Bromo substituent introduces steric hindrance; alters electronic properties .

Physicochemical Properties

  • Lipophilicity :

    • The butane chain in the target compound offers moderate lipophilicity, whereas the hexadecane analog (C22 chain) is significantly more hydrophobic .
    • Methoxy or bromo substituents (e.g., in C₁₂H₁₁BrClN₂O₃S) may reduce solubility in polar solvents .
  • Electronic Effects: The electron-withdrawing chloro group stabilizes the aromatic ring via resonance, while the amino group provides a site for further functionalization (e.g., acetylation, sulfonation) .

Commercial Availability and Research Status

  • Target Compound: Sold as the hydrochloride salt (CAS 1170370-98-5) by Santa Cruz Biotechnology ($197/250 mg) .
  • Analogs: 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide: Available from Hairui Chem as a pharmaceutical intermediate . N-(3-Amino-4-chlorophenyl)hexadecane-1-sulfonamide: Listed by suppliers but lacks application studies .

Biological Activity

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide, also known as its hydrochloride form, has garnered attention in the field of medicinal chemistry due to its significant biological activities. This article delves into its antimicrobial properties, anti-inflammatory effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

The compound's molecular formula is C10H15ClN2O2SHClC_{10}H_{15}ClN_{2}O_{2}S\cdot HCl. Its structure features a butane chain linked to a sulfonamide group and an amino group on a chlorinated phenyl ring. This unique configuration is pivotal for its biological activity, particularly in inhibiting specific enzymes involved in bacterial metabolism.

This compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a candidate for antibiotic development .
  • Binding Affinity : The compound interacts with various biological targets through its sulfonamide group, which allows it to bind effectively to enzymes and receptors, modulating their activity .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. Below is a summary of findings from various research efforts:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Zone of Inhibition (mm) Reference
E. coli7.8131 ± 0.12
S. aureus15.6228 ± 0.10
K. pneumoniae15.6227 ± 0.12
B. subtilis31.2520 ± 0.10

These results indicate that the compound exhibits potent antibacterial properties comparable to established antibiotics like ciprofloxacin.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects in preclinical models:

  • Carrageenan-Induced Paw Edema Model : Studies have indicated that the compound significantly reduces inflammation in this model, suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Antibacterial Efficacy Study :
    • A study evaluated the compound's effectiveness against multi-drug resistant strains of E. coli and S. aureus. Results showed that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with other antibiotics .
  • Potential Anti-cancer Activity :
    • Preliminary research suggests that this compound may possess anti-cancer properties, although further investigation is required to fully understand its mechanism and efficacy against cancer cell lines .

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